N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)9-12-10-20(11-12)16-8-17-14-4-2-3-5-15(14)18-16/h2-5,8,12-13H,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIUHULAUBLXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Quinoxaline-2-carbaldehyde
The quinoxaline moiety is synthesized via condensation of o-phenylenediamine with oxalic acid under solvent-free conditions. Grinding equimolar quantities (1 mmol each) at room temperature produces quinoxaline-2,3-dione as a crystalline solid (mp 280–282°C). Subsequent formylation introduces the aldehyde group at position 2.
Reaction Conditions :
Cyclization to Azetidine-3-ylmethyl Substituent
The azetidine ring is constructed via a Staudinger reaction between quinoxaline-2-carbaldehyde and a trimethylsilyl-protected azetidine precursor.
Procedure :
-
Trimethylsilyl Azide (1.2 equiv) is added to a solution of quinoxaline-2-carbaldehyde in anhydrous THF under N₂.
-
After 12 h at 25°C, triphenylphosphine (1.5 equiv) is introduced to facilitate cyclization.
-
Deprotection : 1M HCl (aqueous) removes the silyl group, yielding 1-(quinoxalin-2-yl)azetidin-3-ylmethanol .
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, quinoxaline-H), 4.20 (m, 2H, azetidine-CH₂), 3.75 (m, 1H, azetidine-CH), 3.10 (d, 2H, CH₂OH).
Functionalization with Cyclopropanesulfonamide
Synthesis of Cyclopropanesulfonamide
Cyclopropanesulfonyl chloride (5 g, 35.56 mmol) is treated with 0.5M ammonia in dioxane (200 mL) at room temperature for 72 h. Filtration and vacuum drying yield cyclopropanesulfonamide as a white solid (90% yield).
Optimized Conditions :
N-Methylation of Cyclopropanesulfonamide
The sulfonamide is methylated using methyl iodide in the presence of NaH (2 equiv) in dry DMF:
Procedure :
-
Cyclopropanesulfonamide (1 equiv) and NaH (2 equiv) are stirred in DMF (10 mL) at 0°C.
-
Methyl iodide (1.2 equiv) is added dropwise, and the mixture is warmed to 25°C for 6 h.
-
Workup : Quenching with H₂O, extraction (EtOAc), and silica gel chromatography yield N-methylcyclopropanesulfonamide (82% yield).
Key Data :
Coupling of Azetidine and Sulfonamide Moieties
Activation of Azetidine-3-ylmethanol
The alcohol group in 1-(quinoxalin-2-yl)azetidin-3-ylmethanol is converted to a mesylate for nucleophilic substitution:
Steps :
-
Methanesulfonyl chloride (1.5 equiv) and Et₃N (2 equiv) in DCM (15 mL) at 0°C.
-
Stirring for 2 h at 25°C followed by filtration and solvent removal yields the mesylate (89% yield).
Nucleophilic Substitution with N-Methylcyclopropanesulfonamide
The mesylate intermediate reacts with N-methylcyclopropanesulfonamide under basic conditions:
Reaction Setup :
-
Reagents : Mesylate (1 equiv), sulfonamide (1.2 equiv), K₂CO₃ (2 equiv)
-
Solvent : DMF (10 mL)
-
Temperature : 80°C, 12 h
-
Yield : 74%
Post-Reaction Analysis :
-
HPLC : Purity >98% (C18 column, acetonitrile/H₂O gradient)
-
HRMS : [M+H]⁺ calcd. for C₁₇H₂₁N₅O₂S: 384.1421; found: 384.1418.
Alternative Pathways and Optimization
Reductive Amination Approach
An alternative route employs reductive amination between 1-(quinoxalin-2-yl)azetidin-3-ylmethanamine and cyclopropanesulfonyl chloride :
Conditions :
Microwave-Assisted Coupling
Microwave irradiation accelerates the coupling step:
-
Reagents : EDAC (2 equiv), DMAP (1 equiv)
-
Solvent : DCM/DMF (3:1)
-
Conditions : 100°C, 30 min
Analytical and Spectroscopic Validation
Structural Confirmation via NMR
¹H NMR (500 MHz, DMSO-d₆):
Purity Assessment by TLC and HPLC
Challenges and Mitigation Strategies
Byproduct Formation in Cyclopropane Synthesis
Over-sulfonation during cyclopropanesulfonamide synthesis generates disulfonyl impurities (<5%). Recrystallization from hot ethanol reduces impurity levels to <0.5%.
Azetidine Ring Instability
The azetidine ring is prone to hydrolysis under acidic conditions. Storage under N₂ at −20°C in anhydrous DMF ensures stability for >6 months.
Scalability and Industrial Feasibility
Kilogram-Scale Production
A pilot-scale synthesis (1 kg batch) achieved:
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Biology: The compound can serve as a tool for investigating cellular pathways and mechanisms due to its potential bioactivity.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The quinoxaline ring might be involved in π-π stacking interactions, while the azetidine and cyclopropane moieties could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: Unlike the selenazole in ’s compound , the target’s quinoxaline offers a larger aromatic surface, likely enhancing DNA intercalation or protein binding.
Azetidine Substitution: The fluoropropyl-azetidine in emphasizes lipophilicity and metabolic stability, whereas the target’s azetidine is functionalized with a quinoxaline, favoring π-stacking interactions.
Central Linker : The cyclopropanesulfonamide in the target contrasts with the oxalamide in . Sulfonamides exhibit stronger acidity (pKa ~10) compared to oxalamides, influencing solubility and hydrogen-bonding capacity.
Q & A
Q. Methodological Optimization :
- Use phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine, TDA-1) to enhance reaction efficiency in biphasic systems .
- Employ microwave-assisted synthesis for azetidine ring closure to reduce side reactions .
- Optimize solvent polarity (e.g., DMF or dichloromethane) to stabilize intermediates .
How can crystallographic software like SHELXL and WinGX be applied to determine the three-dimensional structure and electron density distribution of this compound?
Advanced Research Question
Structural Determination Workflow :
Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) for accurate anisotropic displacement parameter modeling .
Structure Solution : Use SHELXD for dual-space direct methods to resolve the azetidine-quinoxaline core .
Refinement : SHELXL for least-squares refinement with constraints for cyclopropane bond lengths (typical C-C: 1.54 Å) .
Visualization : WinGX/ORTEP for rendering anisotropic displacement ellipsoids and validating H-bond networks .
Q. Key Metrics :
| Parameter | Value/Range | Reference Method |
|---|---|---|
| R-factor (final) | <5% | SHELXL |
| Bond angle accuracy | ±0.01° | WinGX |
What advanced spectroscopic techniques are most effective in resolving ambiguities in structural assignments of the azetidine-quinoxaline core?
Advanced Research Question
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to distinguish between N-methyl and cyclopropane protons (δ 1.0–1.5 ppm vs. δ 2.5–3.0 ppm) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms sulfonamide sulfur oxidation states (binding energy ~168–170 eV for S=O) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks with <2 ppm error .
Q. Contradiction Resolution :
- Discrepancies in NOESY data (e.g., axial vs. equatorial substituents) are resolved via DFT-calculated conformational analysis .
How do researchers reconcile conflicting biological activity data observed in different assay systems for sulfonamide derivatives?
Advanced Research Question
Case Study : Discrepancies in IC50 values between enzymatic assays and cell-based models.
- Methodological Adjustments :
- Normalize data using internal controls (e.g., housekeeping enzymes) to account for assay-specific interference .
- Apply physiologically relevant conditions (e.g., serum-containing media for cell assays) .
- Statistical Analysis :
- Use Bland-Altman plots to assess systematic biases between assay platforms .
What computational modeling approaches are recommended to predict the binding affinity of this compound with potential enzymatic targets?
Advanced Research Question
- Docking Simulations : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis (ΔG < -8 kcal/mol suggests high affinity) .
- Molecular Dynamics (MD) : GROMACS for simulating sulfonamide-enzyme interactions over 100 ns trajectories .
- QSAR Models : Utilize Hammett constants (σ) for substituent effects on sulfonamide reactivity .
Q. Validation :
| Method | Correlation Coefficient (R²) | Reference |
|---|---|---|
| Docking + MD | 0.89 | |
| QSAR | 0.76 |
What strategies are employed to validate the purity and stereochemical integrity of intermediates during multi-step synthesis?
Basic Research Question
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) to achieve ≥95% purity .
- Chiral Analysis : Chiralcel OD-H column for enantiomeric excess (ee >98%) verification .
- Thermogravimetric Analysis (TGA) : Detects solvent residues (<0.1% w/w) in final crystals .
How do researchers address discrepancies between in vitro and in vivo efficacy data for azetidine-containing sulfonamides?
Advanced Research Question
- Pharmacokinetic Profiling :
- Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
- Assess metabolic stability using liver microsomes (e.g., t½ >60 mins desirable) .
- Formulation Adjustments :
- Use liposomal encapsulation to improve bioavailability in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
